(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane
Description
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is an epoxide compound featuring a stereogenic center (S-configuration) and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups confer high electronegativity, lipophilicity, and metabolic stability, making it valuable in medicinal chemistry and materials science. The epoxide ring (oxirane) is highly reactive, enabling nucleophilic ring-opening reactions for synthesizing polymers, chiral ligands, or bioactive molecules . Its enantiomeric purity is critical in asymmetric catalysis, as seen in chiral auxiliaries or organocatalysts.
Properties
Molecular Formula |
C10H6F6O |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(2S)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2/t8-/m1/s1 |
InChI Key |
PWWXYDYIZYOBEG-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Epoxidation of 3,5-Bis(trifluoromethyl)styrene
The most direct and widely reported method to prepare 2-[3,5-bis(trifluoromethyl)phenyl]oxirane involves the epoxidation of 3,5-bis(trifluoromethyl)styrene using peracid oxidants.
$$
\text{3,5-bis(trifluoromethyl)styrene} \xrightarrow[\text{0 °C, overnight}]{\text{3-chloroperbenzoic acid (m-CPBA)}} \text{2-[3,5-bis(trifluoromethyl)phenyl]oxirane}
$$
- Procedure:
- 3,5-Bis(trifluoromethyl)styrene (2 mmol) is dissolved in chloroform (20 mL).
- 3-Chloroperbenzoic acid (m-CPBA, 4 mmol) is added at 0 °C.
- The mixture is stirred overnight.
- The reaction is quenched by washing with concentrated sodium bicarbonate solution to remove residual acid.
- The organic phase is dried over magnesium sulfate and concentrated.
- The crude product is purified by flash chromatography (hexane:ethyl acetate 93:7).
- Yield: Approximately 71% of the oxirane as a colorless oil.
Enantioselective Synthesis via Borane-Mediated Reduction and Subsequent Epoxidation
For the preparation of the (S)-enantiomer with high enantiomeric excess (ee), an advanced two-step method has been reported:
- Step 1: Enantioselective borane-mediated reduction of 1,1,1-trifluoro-3-bromopropanone using β-chlorodiisopinocampheylborane (DIP-Cl) produces a chiral intermediate alcohol with high ee (up to 96%).
- Step 2: The chiral intermediate is converted to the oxirane ring, preserving stereochemistry, often via intramolecular cyclization or epoxidation reactions.
This method allows for the synthesis of optically active (S)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane with ee values exceeding 95%, which is critical for applications requiring stereochemical purity.
Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagents as Precursors
Prior to epoxidation, the synthesis of 3,5-bis(trifluoromethyl)phenyl intermediates often involves the preparation of the corresponding Grignard reagents from brominated precursors:
- Bromination: Efficient bromination of 3,5-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)bromobenzene.
- Grignard Formation: Reaction with magnesium to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
- Safety Considerations: These Grignard reagents are potentially explosive upon loss of solvent or heating; thus, strict control of reaction conditions and solvent contact is essential.
These Grignard reagents serve as key intermediates for further transformations leading to the styrene and oxirane derivatives.
Research Discoveries and Advances
- Improved Bromination and Grignard Preparation: Enhanced methods have been developed to safely prepare 3,5-bis(trifluoromethyl)phenyl Grignard reagents, critical for downstream synthesis of oxiranes and other fluorinated intermediates.
- Enantioselective Synthesis: The use of chiral borane reagents enables the production of this compound with excellent stereocontrol, facilitating its use in asymmetric synthesis and pharmaceutical development.
- Epoxidation Selectivity: The choice of peracid and reaction conditions influences the yield and purity of the oxirane, with m-CPBA in chloroform at low temperature providing optimal results.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Corresponding diols.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane involves its interaction with molecular targets through the epoxide ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of biological pathways. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Lipophilicity : All compounds exhibit high logP values due to trifluoromethyl groups, but polar functional groups (e.g., alcohol in , hydrochloride salt in ) modulate solubility.
- Thermal Stability : Epoxides (e.g., target compound) are less thermally stable than ketones (e.g., ) or boronic esters (e.g., ), which decompose at higher temperatures.
- Stereochemical Impact : The (S)-enantiomer of the target compound shows distinct reactivity in asymmetric synthesis compared to racemic mixtures , whereas stereochemistry in morpholine derivatives (e.g., ) influences biological target binding.
Q & A
Q. How does the electronic environment of the aromatic ring influence epoxide stability under catalytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
